molecular formula C17H36O8 B1583132 Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) CAS No. 25214-14-6

Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid)

Cat. No.: B1583132
CAS No.: 25214-14-6
M. Wt: 368.5 g/mol
InChI Key: HNIBILYKBWAIPI-UHFFFAOYSA-N
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Description

Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) is a polymeric compound formed through the polycondensation of hexanedioic acid (also known as adipic acid), 2,2-dimethyl-1,3-propanediol (neopentyl glycol), and 1,6-hexanediol. This polymer is known for its excellent mechanical properties, chemical resistance, and thermal stability, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol typically involves a polycondensation reaction. The process begins with the esterification of hexanedioic acid with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol. The reaction is usually carried out in the presence of a catalyst, such as titanium tetrabutoxide, at elevated temperatures (around 200-250°C) under reduced pressure to remove the water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this polymer involves continuous polycondensation processes. The reactants are fed into a reactor where they undergo esterification and subsequent polycondensation. The reaction conditions are carefully controlled to ensure high molecular weight and desired polymer properties. The polymer is then extruded, cooled, and pelletized for further processing .

Chemical Reactions Analysis

Types of Reactions

Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol involves its interaction with various molecular targets and pathways. The polymer’s ester bonds can undergo hydrolysis in biological environments, leading to the gradual release of the monomers. These monomers can then participate in metabolic pathways or be excreted from the body. The polymer’s mechanical properties and chemical resistance are attributed to the strong intermolecular forces and cross-linking within the polymer matrix .

Comparison with Similar Compounds

Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid) can be compared with other similar compounds, such as:

The uniqueness of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol lies in its balanced combination of mechanical strength, chemical resistance, and thermal stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

2,2-dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.C6H14O2.C5H12O2/c7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIBILYKBWAIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)CO.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25214-14-6
Record name Adipic acid-1,6-hexanediol-neopentyl glycol copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25214-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25214-14-6
Record name Hexanediol, neopentyl glycol, adipic acid polymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025214146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid)
Reactant of Route 2
Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid)
Reactant of Route 3
Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid)
Reactant of Route 4
Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid)
Reactant of Route 5
Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid)
Reactant of Route 6
Poly(1,6-hexanediol/neopentyl glycol-alt-adipic acid)

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